molecular formula C22H33N3O4S B2889594 N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-37-7

N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2889594
CAS RN: 898415-37-7
M. Wt: 435.58
InChI Key: IUHNVKHAGAVJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as CX1739, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Polyamine Analogues in Cancer Treatment

Polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), have demonstrated potential as a new class of antitumor agents. These compounds exhibit cytotoxic activity in a phenotype-specific manner, potentially through inducing programmed cell death (PCD) via the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process may involve oxidative stress as a result of hydrogen peroxide production, suggesting a mechanism for selective cytotoxicity (Ha et al., 1997).

Novel Ligands for Catalyzed Coupling Reactions

Ethyl 2-oxocyclohexanecarboxylate serves as an efficient and versatile ligand in copper-catalyzed coupling reactions of various N/O/S nucleophiles with aryl halides. This methodology enables the synthesis of a wide range of products, including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers, under mild conditions and with good to excellent yields (Lv & Bao, 2007).

Sigma Receptor Ligands and Their Synthesis

The synthesis of N-alkyl-substituted derivatives of cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine has shown high affinity at sigma receptors, indicating a potential for developing potent sigma ligand-based therapies. These compounds exhibit selectivity for sigma receptors, suggesting a promising avenue for further pharmaceutical development (Radesca et al., 1991).

Aldol Reaction Catalysis

N-Tosyl-(Sa)-binam-l-prolinamide has been identified as an efficient catalyst for the aqueous aldol reaction between ketones and glyoxylic acid or ethyl glyoxylate. This catalysis leads to the formation of chiral α-hydroxy-γ-keto carboxylic acids and esters with high diastereo- and enantioselectivities. This process provides insight into the synthesis of valuable chiral compounds, potentially relevant to the development of pharmaceuticals and fine chemicals (Moles et al., 2014).

properties

IUPAC Name

N'-cyclohexyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4S/c1-17-10-12-20(13-11-17)30(28,29)25-16-6-5-9-19(25)14-15-23-21(26)22(27)24-18-7-3-2-4-8-18/h10-13,18-19H,2-9,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHNVKHAGAVJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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